N'-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide

Description

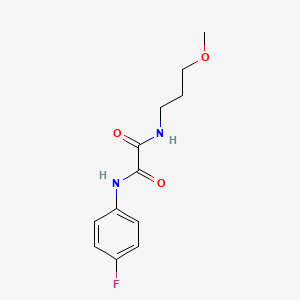

N'-(4-Fluorophenyl)-N-(3-methoxypropyl)oxamide is a substituted oxamide derivative characterized by two distinct substituents: a 4-fluorophenyl group and a 3-methoxypropyl chain (Fig. 1). Oxamides are dicarboxylic acid derivatives with the general structure R¹NHC(O)C(O)NHR², which are notable for their hydrogen-bonding capabilities and applications in medicinal chemistry, agrochemicals, and polymer synthesis.

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c1-18-8-2-7-14-11(16)12(17)15-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPQXYJLOPNQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=O)NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide typically involves the reaction of 4-fluoroaniline with 3-methoxypropylamine in the presence of an oxalyl chloride. The reaction conditions often include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, continuous flow systems, and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxamide group into amines.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe in molecular biology.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Other Oxamide Derivatives

Key Observations :

- The 3-methoxypropyl group in the target compound offers a balance between hydrophobicity and solubility, unlike the bulky isododecylphenyl group in the oxamide from , which may limit aqueous solubility.

Fluorophenyl-Containing Analogues

Fluorine substitution is a common strategy to modulate bioactivity. Comparisons with non-oxamide fluorophenyl compounds reveal trends:

- N-(4-Fluorophenyl)maleimide (IC₅₀ = 5.18 μM) showed inhibitory potency similar to N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM), indicating halogen size has minimal impact on activity in this series.

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A fungicide with a trifluoromethyl group adjacent to a benzamide. The 4-fluorophenyl group in the target compound may offer comparable electronegativity but reduced steric hindrance.

Key Insight :

The 4-fluorophenyl group in the target compound likely optimizes electronic effects without introducing steric bulk, a critical factor in receptor binding.

Methoxypropyl-Containing Analogues

- Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine): A herbicide where the methoxypropyl chain improves solubility and systemic mobility in plants.

- Sodium bis[...]cobaltate(1-) (): A coordination complex with a methoxypropyl-sulphonamidato ligand, highlighting the group’s versatility in stabilizing metal ions.

Key Insight :

The 3-methoxypropyl substituent in the target compound may similarly enhance solubility and bioavailability, as seen in agrochemicals like methoprotryne.

Biological Activity

N'-(4-fluorophenyl)-N-(3-methoxypropyl)oxamide is a compound that has garnered interest in recent years due to its potential biological activities, particularly in the realms of antioxidant , anticancer , and antimicrobial properties. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to a class of compounds known as oxamides, characterized by the presence of an oxamide functional group. The introduction of the 4-fluorophenyl and 3-methoxypropyl substituents is believed to enhance its biological activity through various mechanisms.

Antioxidant Activity

Research indicates that derivatives of oxamide compounds often exhibit significant antioxidant properties. For instance, a study demonstrated that certain oxamide derivatives showed radical scavenging activity comparable to well-known antioxidants like ascorbic acid. The antioxidant capacity is typically assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

This table illustrates how the compound's antioxidant activity can be benchmarked against standard antioxidants.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has been tested against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Case Study: Anticancer Efficacy

In a comparative study, the cytotoxic effects of this compound were assessed alongside other known anticancer agents:

The results indicate that while the compound exhibits some level of cytotoxicity, its efficacy may vary significantly depending on the specific cancer type and the mechanism of action involved.

Example: Antimicrobial Efficacy

A study focusing on oxadiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | TBD | TBD | |

| Nalidixic Acid (Control) | S. aureus | 2-4 |

The minimum inhibitory concentration (MIC) values indicate the potency of these compounds, suggesting that further investigation into this compound's antimicrobial properties may be warranted.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The ability to scavenge free radicals and inhibit oxidative stress.

- Anticancer Mechanism : Induction of apoptosis in cancer cells through various pathways, potentially involving inhibition of topoisomerases or modulation of histone deacetylases (HDACs).

- Antimicrobial Mechanism : Disruption of bacterial DNA replication by targeting DNA gyrase or other essential enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.